molecular formula C12H7F2NO2 B1422594 2-(2,4-Difluorophenyl)isonicotinic acid CAS No. 1258627-10-9

2-(2,4-Difluorophenyl)isonicotinic acid

Cat. No. B1422594
M. Wt: 235.19 g/mol
InChI Key: LCOCFESZSLZYAV-UHFFFAOYSA-N
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Description

“2-(2,4-Difluorophenyl)isonicotinic acid” is a chemical compound with the molecular formula C12H7F2NO2 . It has a molecular weight of 235.19 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorophenyl)isonicotinic acid” consists of a pyridine ring attached to a carboxylic acid group and a phenyl ring substituted with two fluorine atoms .


Physical And Chemical Properties Analysis

“2-(2,4-Difluorophenyl)isonicotinic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Molecular Topologies and Coordination Complexes

2-(2,4-Difluorophenyl)isonicotinic acid, as a ligand, plays a significant role in constructing molecular topologies and coordination complexes. For instance, its derivative, isonicotinic acid, has been used in forming homo- and hetero-metallic molecular squares, which are essential for further molecular topologies (Teo et al., 2004).

Luminescence Properties

The isonicotinic acid complexes, a category including 2-(2,4-Difluorophenyl)isonicotinic acid, have been investigated for their fluorescence properties. These properties are particularly relevant in studies of microsecond diffusion and dynamics of membranes, and in the fabrication of coordination complexes with excellent fluorescence properties (Yuan & Liu, 2005).

Surface Adsorption Studies

In surface science, derivatives of 2-(2,4-Difluorophenyl)isonicotinic acid, like bi-isonicotinic acid, have been studied for their adsorption on surfaces like rutile TiO2(110). This research provides insights into the dye-surface interaction crucial in photoelectrochemical applications (Patthey et al., 1999).

Metal-Organic Frameworks (MOFs)

The acid forms the basis for constructing metal-organic frameworks (MOFs). These frameworks, like those involving isonicotinic acid, demonstrate properties like antiferromagnetic behavior and spin-canting antiferromagnetic ordering, which are essential in materials science and magnetic studies (Zhou et al., 2020).

Coordination Polymers

In the field of coordination chemistry, 2-(2,4-Difluorophenyl)isonicotinic acid derivatives have been used to synthesize coordination polymers. These polymers have applications in luminescence and could be utilized in materials science and nanotechnology (Qiu et al., 2007).

Electrochemical Studies

Research has also focused on the electrochemical reduction of isonicotinic acid, providing valuable insights into the reduction mechanisms of carboxylic acids. This is crucial in understanding various electrochemical processes in organic chemistry and materials science (Mathieu et al., 1997).

Environmental Applications

In the environmental sector, derivatives of 2-(2,4-Difluorophenyl)isonicotinic acid have been studied for their potential in adsorption and removal of contaminants like Mo(VI) from water. This highlights its significance in environmental remediation and water purification technologies (Ren et al., 2013).

properties

IUPAC Name

2-(2,4-difluorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-1-2-9(10(14)6-8)11-5-7(12(16)17)3-4-15-11/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCFESZSLZYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679516
Record name 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)isonicotinic acid

CAS RN

1258627-10-9
Record name 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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